5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
Description
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Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-27-12-14-28(15-13-27)21-7-2-1-3-8-21)32-18-25(24)33-19-26(31)29-11-10-20-6-4-5-9-23(20)29/h1-9,16,18H,10-15,17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYROLFAQGCQRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=COC(=CC3=O)CN4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a novel pyran derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Indolin moiety | Indolin |
| Pyran ring | Pyran |
| Piperazine group | Piperazine |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the pyran ring is known to enhance antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds in the pyran class.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyran derivatives, including our compound of interest. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
Neuropharmacological Effects
Behavioral studies in rodent models have shown that administration of this compound leads to anxiolytic and antidepressant-like effects. These effects were assessed using standard tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST). The results suggest that it may enhance serotonergic activity, similar to established antidepressants.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized from the parent compound, with modifications aimed at enhancing solubility and potency. One derivative demonstrated a two-fold increase in antimicrobial activity against Staphylococcus aureus compared to the original compound.
- Case Study on Anticancer Activity : A comparative study involving various pyran derivatives showed that modifications at the indolin position significantly influenced cytotoxicity. The most active derivative had a methoxy group at position 3 of the indolin ring, improving its interaction with cellular targets.
Q & A
Q. Methodological Strategies :
- Catalysis : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance etherification efficiency and reduce reaction time .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100°C, 30 min) for Mannich reactions to achieve 15–20% higher yields compared to conventional reflux .
- DoE (Design of Experiments) : Use factorial design to optimize solvent ratios (e.g., THF:H₂O) and temperature gradients, minimizing byproduct formation .
Critical Considerations : Scalability requires transitioning from batch to flow chemistry for exothermic steps, ensuring consistent heat dissipation .
Advanced: How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be addressed?
Q. Root Causes :
- Purity Discrepancies : Impurities (e.g., unreacted indoline intermediates) can skew assay results. Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to validate >99% purity .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration ≤0.1%) significantly impact IC₅₀ values .
Q. Resolution Strategies :
- Standardized Protocols : Adopt WHO-recommended assay guidelines for kinase inhibition studies, including positive controls (e.g., staurosporine) .
- Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to confirm dose-dependent trends .
Advanced: What computational approaches are effective for predicting target interactions and SAR?
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A), leveraging the piperazine moiety’s affinity for GPCRs. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- QSAR Modeling : Develop 2D-QSAR models (via MOE) correlating substituent electronegativity (e.g., indoline vs. indole) with logP and IC₅₀ values .
- ADMET Prediction : SwissADME predicts blood-brain barrier penetration (high likelihood due to logP ~2.8), guiding neuropharmacological studies .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation of the indoline ring .
- Long-Term : Lyophilize as a hydrochloride salt (enhanced hygroscopic stability) and store at –80°C with desiccant .
Advanced: How can researchers validate the compound’s selectivity in multi-target pharmacological screens?
- Panel Screening : Test against a panel of 50+ kinases/receptors (e.g., CEREP Psychoactive Panel) to identify off-target effects .
- CRISPR-Cas9 Knockout Models : Use HEK293 cells with CRISPR-edited 5-HT₁A receptors to confirm target-specific activity .
Basic: What spectroscopic red flags indicate degradation or impurity?
- NMR : Broadening of piperazine N–CH₂ peaks (δ 3.2–3.5 ppm) suggests hydrolysis .
- HPLC : Additional peaks at tR 4.2 min (degradation byproduct) indicate acidic instability .
Advanced: What strategies mitigate crystallographic disorder in X-ray studies of this compound?
- Cryocrystallography : Collect data at 100 K to reduce thermal motion artifacts .
- TWINABS Refinement : Apply twin refinement (SHELXL ) for pseudo-merohedral twinning, common in piperazine-containing structures .
Advanced: How can metabolomic studies elucidate the compound’s in vivo fate?
- LC-MS/MS Metabolite Profiling : Use rat liver microsomes to identify Phase I metabolites (e.g., hydroxylation at C3 of indoline) .
- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track biliary excretion pathways in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
